molecular formula C13H12N4O2S B12263968 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide

2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B12263968
M. Wt: 288.33 g/mol
InChI Key: AWMGAFPGEBGSQJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$) displays characteristic signals for the thiazolopyrimidine scaffold: a singlet at δ 4.21 ppm (2H, CH$$ _2 $$ of dihydropyrimidine), a multiplet at δ 7.32–8.51 ppm (4H, pyridine and thiazole protons), and a broad singlet at δ 10.12 ppm (1H, NH). The $$ ^{13}\text{C} $$ NMR spectrum confirms carbonyl functionalities with peaks at δ 167.8 ppm (C=O of pyrimidinone) and δ 169.3 ppm (acetamide carbonyl). DEPT-135 experiments differentiate methylene (δ 42.7 ppm) from quaternary carbons in the fused ring system.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes include:

  • N–H stretch: 3285 cm$$ ^{-1} $$ (amide)
  • C=O stretches: 1682 cm$$ ^{-1} $$ (pyrimidinone), 1704 cm$$ ^{-1} $$ (acetamide)
  • C–N–C asymmetric stretch: 1543 cm$$ ^{-1} $$ (thiazole ring)
  • Aromatic C–H bends: 748–829 cm$$ ^{-1} $$ (pyridine and thiazole)

UV-Visible Spectroscopy

The electronic absorption spectrum in methanol shows two maxima:

  • $$ \lambda_{\text{max}} $$ = 264 nm (π→π* transition in conjugated heterocycles)
  • $$ \lambda_{\text{max}} $$ = 310 nm (n→π* transition of carbonyl groups)
    Time-dependent density functional theory (TD-DFT) calculations align these transitions with electron density shifts from the thiazole ring to the pyrimidinone moiety.

Quantum Chemical Calculations: Molecular Orbital Interactions and Electron Density Distribution

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level provides insights into frontier molecular orbitals (Table 2). The HOMO (-6.12 eV) localizes on the thiazole ring and acetamide nitrogen, while the LUMO (-2.87 eV) occupies the pyrimidinone carbonyl and pyridine ring. This 3.25 eV energy gap suggests moderate chemical reactivity, consistent with observed radical scavenging properties in analogous compounds.

Table 2: Calculated molecular orbital energies (eV)

Orbital Energy (eV) Localization
HOMO-1 -6.98 Pyridine nitrogen lone pair
HOMO -6.12 Thiazole π-system
LUMO -2.87 Pyrimidinone carbonyl
LUMO+1 -1.94 Pyridine π* orbital

Properties

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C13H12N4O2S/c18-11(16-9-2-1-4-14-7-9)6-10-8-20-13-15-5-3-12(19)17(10)13/h1-5,7,10H,6,8H2,(H,16,18)

InChI Key

AWMGAFPGEBGSQJ-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=O)C=CN=C2S1)CC(=O)NC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Core Pyrimidine Synthesis

The foundational step involves constructing the tetrahydropyrimidine scaffold through a modified Biginelli reaction. Ethyl acetoacetate reacts with pyridine-3-carbaldehyde in the presence of thiourea and zinc chloride catalyst under fused conditions (80°C, 4 hours). This one-pot method achieves 85% yield of ethyl 4-(pyridin-3-yl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate, confirmed by IR C=O stretches at 1675 cm⁻¹.

Thiazolo[3,2-a]Pyrimidine Cyclization

Treatment of the thiouracil intermediate with chloroacetonitrile in DMF (reflux, 10 hours) induces annulation, forming the thiazolo ring. Critical parameters include:

  • Molar ratio : 1:1.5 (thiouracil:chloroacetonitrile)
  • Solvent : Anhydrous DMF
  • Yield : 70% (mp 172–174°C)

The reaction proceeds via nucleophilic substitution at the thione sulfur, followed by intramolecular cyclization (Scheme 1).

S-Alkylation for Acetamide Sidechain Installation

Chloroacetamide Precursor Synthesis

N-(pyridin-3-yl)chloroacetamide is prepared by reacting pyridin-3-amine with chloroacetyl chloride (1:1.2 molar ratio) in dichloromethane (0°C, 2 hours). Quenching with ice water yields 89% product (1H NMR δ 4.21 ppm, -CH2Cl).

Thiol-Pyrimidine Alkylation

The tetrahydropyrimidine-thione undergoes S-alkylation with the chloroacetamide under basic conditions (KOH/EtOH, reflux 3 hours). Key advantages include:

  • Regioselectivity : Exclusive S-alkylation over N-alkylation
  • Yield : 92% (mp 264°C)
  • Purity : >98% by HPLC (C18 column, acetonitrile/water)

Cyclization Strategies for Thiazolo-Pyrimidine Fusion

Acetic Anhydride-Mediated Cyclization

Heating 2-((4-amino-6-oxopyrimidin-2-yl)thio)-N-(pyridin-3-yl)acetamide in acetic anhydride (reflux 6 hours) induces simultaneous dehydration and cyclization. The method produces:

  • Yield : 70%
  • Byproducts : <5% acetylated amines (removed via recrystallization)

DMF Dimethyl Acetal Approach

Condensation with DMF dimethyl acetal (100°C, 2 hours) forms an imidoylimino intermediate, which cyclizes upon HCl treatment (0°C, 30 minutes). This two-step process achieves 95% conversion efficiency.

Alternative Pathway: Hydrazide Coupling and Rearrangement

Hydrazone Formation

Reacting the thiosemicarbazide intermediate with pyridine-3-carboxaldehyde hydrazone in DMF (reflux 8 hours) yields a hydrazone-linked precursor.

Smiles Rearrangement

Heating the hydrazone in ethylene glycol (140°C, 4 hours) triggers a Smiles rearrangement, forming the acetamide-thiazolopyrimidine bond with 65% yield.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2 Route 3 Route 4
Total Yield (%) 59.5 82.4 70.0 65.0
Reaction Time (hours) 14 5 8 12
Atom Economy (%) 68 85 78 63
Purification Difficulty Moderate Low High Moderate

Structural Characterization Data

Spectroscopic Confirmation

  • IR : 1690 cm⁻¹ (thiazolo C=O), 1650 cm⁻¹ (acetamide C=O)
  • 1H NMR : δ 9.89 ppm (NH, singlet), δ 4.86 ppm (SCH2, singlet)
  • 13C NMR : δ 168.0 ppm (C=O), δ 157.5 ppm (pyrimidine C2)

Mass Spectrometry

  • Molecular Ion : m/z 349.2 [M+H]+ (calculated 348.4)
  • Fragmentation : Loss of CO (44 amu) at m/z 305.1

Chemical Reactions Analysis

Key Chemical Reactions

Reaction TypeMechanism/ConditionsRole in Synthesis or Stability
Cyclization Reflux with acetic acid, sodium acetate, acetic anhydride Forms the thiazolo-pyrimidine core
Acylation Acetyl chloride, base (e.g., pyridine)Introduces the acetamide group
Amide Coupling Amidation with pyridine derivatives via DCC/HOBtLinks acetamide to pyridine
Hydrolysis Acidic/basic conditions (e.g., HCl, NaOH)Potential degradation pathway
Alkylation Alkyl halides, nucleophilic conditionsPost-synthesis modification
Nucleophilic Substitution Amine/alkoxide reagentsFunctional group transformations

Structural and Reaction Insights

  • Core Stability : The thiazolo-pyrimidine ring system exhibits moderate stability due to conjugation but can undergo hydrolysis under extreme pH conditions .

  • Amide Reactivity : The acetamide group is susceptible to hydrolysis (forming carboxylic acids) and acylation (expanding the amide chain).

  • Heteroatom Interactions : The sulfur and nitrogen atoms in the core enable participation in electrophilic substitution reactions.

Analytical Characterization

Common techniques for verifying the compound’s structure and purity include:

  • NMR Spectroscopy : Identifies proton environments and heteroatom coupling patterns.

  • HPLC : Assesses purity and detects impurities.

  • Mass Spectrometry : Confirms molecular weight (CAS: 953260-68-9).

Reaction Conditions and Challenges

  • Controlled Synthesis : Requires precise temperature and solvent selection to optimize yields and minimize side reactions .

  • Inert Atmosphere : Reactions with alkyl halides or sensitive intermediates often demand nitrogen/argon environments.

  • Purification : Recrystallization or column chromatography may be necessary to isolate the final product.

References :

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazolo-pyrimidine derivatives exhibit significant antimicrobial activity . For instance:

  • Mechanism of Action : The compound's structure allows it to interfere with bacterial cell wall synthesis and disrupt cellular functions.
  • Efficacy : Similar compounds have shown effectiveness against strains like Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Potential

Thiazolo-pyrimidines have been investigated for their anticancer properties :

  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival.
  • Targeting Specific Pathways : Research has identified that derivatives can inhibit specific kinases or enzymes involved in tumor progression.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolo-pyrimidines is another area of interest:

  • Inhibition of Cytokines : Compounds similar to 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide have been shown to reduce the production of pro-inflammatory cytokines.
  • Therapeutic Applications : This suggests possible applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.

Synthesis and Evaluation of Derivatives

A series of studies have focused on synthesizing derivatives of thiazolo-pyrimidines to evaluate their biological activities:

  • Synthesis Protocols : Various synthetic routes have been developed that utilize readily available reagents and straightforward transformations to produce derivatives with enhanced potency.
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the thiazole or pyrimidine rings significantly affect biological activity. For example, substituents on the thiazole ring can enhance antibacterial efficacy.

In Vitro Testing

In vitro assays have demonstrated promising results for compounds related to 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide:

  • Antibacterial Activity : Specific derivatives showed high inhibitory effects against Mycobacterium smegmatis, indicating potential for further development as anti-tubercular agents.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
5-Oxo-thiazolo[3,2-a]pyrimidineThiazole and pyrimidine ringsAntimicrobial
7-Methylthiazolo[3,2-a]pyrimidineSimilar ring structureAnti-inflammatory
3-Oxo-cyclopentapyridazine derivativeCyclopentapyridazine moietyAnticancer

Mechanism of Action

The mechanism of action of 2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding to the active site, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Structural Variations

The compound’s analogs differ primarily in:

  • Pyridine substitution patterns (e.g., pyridin-2-ylmethyl, pyridin-4-ylmethyl).
  • Modifications to the thiazolo-pyrimidinone core (e.g., halogenation, alkylation).
  • Acetamide linker alterations (e.g., cyclopropane or phenylpropyl substituents).

Comparative Analysis of Selected Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Interactions
Target Compound: 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide C₁₄H₁₃N₅O₂S 323.35 Pyridin-3-yl Hypothesized to interact with HIS163/GLN189 in enzyme pockets (inferred from pyridine analogs) .
2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide C₁₄H₁₄N₄O₂S 302.35 Pyridin-2-ylmethyl Increased lipophilicity due to methylene spacer; potential altered binding kinetics.
2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-4-yl)methyl]acetamide C₁₄H₁₄N₄O₂S 302.35 Pyridin-4-ylmethyl Pyridine orientation may affect π-stacking; similar molecular weight to pyridin-2-ylmethyl analog.
2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) C₁₄H₁₁N₃O 237.26 3-Cyanophenyl + pyridin-3-yl High binding affinity (-22 kcal/mol) to SARS-CoV-2 Mpro via HIS163/ASN142 interactions.
2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide C₁₇H₁₉N₃O₂S 329.40 3-Phenylpropyl Enhanced hydrophobicity; potential for membrane permeability optimization.

Pharmacokinetic and Binding Insights

  • Pyridine Position Matters : The pyridin-3-yl group in the target compound and 5RGZ may favor interactions with HIS163 in enzymatic pockets, as seen in SARS-CoV-2 Mpro inhibitors. In contrast, pyridin-2-ylmethyl or -4-ylmethyl analogs introduce steric or electronic changes that could reduce affinity.
  • Core Modifications: Tert-butyl additions to the thiazolo-pyrimidinone core (e.g., CAS 953217-36-2 ) may enhance metabolic stability but add steric bulk.

Challenges with Acetamide Derivatives

Evidence from imidazolo-pyridine analogs suggests that free amino or acetamide groups at specific positions can lead to poor pharmacokinetics, such as rapid clearance . However, the target compound’s acetamide is strategically placed on the pyridine ring, possibly mitigating these issues through optimized hydrogen bonding.

Biological Activity

The compound 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide is part of a class of thiazolo[3,2-a]pyrimidine derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

  • Molecular Formula: C12H12N4O2S
  • Molecular Weight: 272.31 g/mol
  • CAS Number: Not specified in the search results.

Biological Activity Overview

Thiazolo[3,2-a]pyrimidine derivatives, including the compound , have demonstrated a range of biological activities such as:

  • Antitumor Effects: Many derivatives exhibit significant cytotoxicity against various cancer cell lines.
  • Anticonvulsant Activity: Some thiazole-bearing compounds have shown promise in treating seizure disorders.
  • Anti-inflammatory Properties: Certain derivatives inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. For instance:

  • Cytotoxicity Assays: Compounds similar to the target compound exhibited IC50 values indicating effective inhibition of cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
    • Example Findings:
      • A derivative showed an IC50 value of 10–30 µM against MCF-7 cells .
      • Another study reported a compound with a nitrophenyl substituent displaying high cytotoxicity against M-HeLa cells while maintaining low toxicity towards normal liver cells .

Structure-Activity Relationship (SAR)

The structure of thiazolo[3,2-a]pyrimidine derivatives is crucial for their biological activity. Key observations include:

  • The presence of electron-withdrawing groups (like nitro groups) enhances cytotoxicity.
  • Substituents on the pyridine ring can modulate the biological activity, affecting binding affinity and selectivity for target proteins.

Case Studies

  • Case Study 1: Anticancer Activity
    • A synthesized thiazolo[3,2-a]pyrimidine derivative demonstrated significant anticancer activity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
    • In vivo studies indicated that these compounds could reduce tumor size in xenograft models.
  • Case Study 2: Anticonvulsant Properties
    • Another derivative was tested for anticonvulsant properties and showed a notable reduction in seizure duration in animal models .

Research Findings

Recent research has provided insights into the mechanisms underlying the biological activities of these compounds:

  • Mechanism of Action: Thiazolo[3,2-a]pyrimidine derivatives may induce apoptosis in cancer cells through mitochondrial pathways and inhibit key signaling pathways involved in tumor growth .
  • Inhibition Studies: Compounds have been shown to inhibit specific kinases such as p38 MAPK, which is involved in inflammatory responses and cancer progression .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as condensation of thiazolo[3,2-a]pyrimidinone derivatives with pyridinyl acetamide precursors. For example, analogous compounds (e.g., thieno[3,2-d]pyrimidinones) are synthesized via cyclization reactions using ethanol/piperidine at 0–5°C for 2 hours . Optimization may involve adjusting solvent polarity, temperature, and catalyst loading. Statistical Design of Experiments (DoE) can systematically evaluate variables (e.g., reactant ratios, pH) to maximize yield .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : X-ray crystallography remains the gold standard for unambiguous structural determination. The SHELX suite (e.g., SHELXL for refinement) is widely used for resolving bond lengths, angles, and stereochemistry in heterocyclic systems . Complementary techniques include:

  • NMR spectroscopy : To confirm proton environments (e.g., pyridine protons at δ 8.2–8.5 ppm).
  • High-resolution mass spectrometry (HRMS) : For molecular formula validation.
  • FT-IR : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹).

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer : While specific safety data for this compound is limited, analogous acetamide derivatives (e.g., ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate) require:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First aid : Immediate rinsing with water for skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields or purity be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or solvent quality. To address this:

  • Reproducibility protocols : Standardize solvent drying (e.g., molecular sieves for DMF) and reaction monitoring (TLC/HPLC).
  • Advanced purification : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate high-purity fractions.
  • Batch analysis : Compare multiple syntheses using ANOVA to identify statistically significant variables .

Q. What computational strategies can predict reaction pathways or optimize synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and intermediates. For example, ICReDD’s workflow integrates:

  • Reaction path searches : To identify energetically favorable routes.
  • Machine learning : Training models on existing heterocyclic reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .
  • Molecular docking : If the compound has biological targets, docking studies (AutoDock Vina) can guide functional group modifications .

Q. How can statistical Design of Experiments (DoE) improve the scalability of this compound’s synthesis?

  • Methodological Answer : A fractional factorial design can screen critical factors (e.g., temperature, stoichiometry) with minimal runs. For example:

  • Variables : 3 factors (temperature, catalyst loading, reaction time) at 2 levels.
  • Response surface methodology (RSM) : To model nonlinear relationships and identify optimal conditions (e.g., 70°C, 5 mol% catalyst, 12 hours).
  • Validation : Confirm scalability in pilot reactors (1–5 L) with real-time IR monitoring .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound, particularly in biological contexts?

  • Methodological Answer : Analogs (e.g., pyrazolo[4,3-d]pyrimidinones) show that substituents on the pyridine ring modulate bioactivity. Key SAR findings:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance binding to kinase targets (IC₅₀ < 1 µM).
  • Hydrophobic moieties (e.g., trifluoromethoxy) improve membrane permeability.
  • In vitro assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., EGFR kinase) to prioritize derivatives .

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